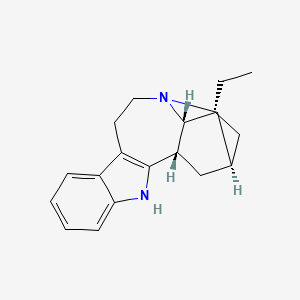

(+)-Ibogamine

描述

Structure

3D Structure

属性

分子式 |

C19H24N2 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC 名称 |

(1S,15S,17R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13+,16+,19+/m0/s1 |

InChI 键 |

LRLCVRYKAFDXKU-HAELCTKSSA-N |

手性 SMILES |

CC[C@@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |

规范 SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |

同义词 |

ibogamine |

产品来源 |

United States |

Isolation and Structural Elucidation Methodologies of + Ibogamine

Historical Approaches to Natural Product Isolation

The initial isolation of alkaloids from the T. iboga plant dates back to the early 1900s. Early methods were classic examples of natural product extraction based on the physicochemical properties of alkaloids. These processes typically involved:

Acid-Base Extraction: The dried and powdered root bark of the plant was treated with a basic solution, such as ammonia, to deprotonate the nitrogen atoms in the alkaloids, converting them into their free-base form. This made them soluble in organic solvents.

Solvent Maceration: The basified plant material was then macerated or percolated with organic solvents like chloroform (B151607) or ether. This step selectively dissolved the alkaloids and other lipophilic compounds, leaving behind polar materials like cellulose.

Purification: The resulting crude extract, containing a mixture of several alkaloids (of which ibogamine (B1202276) is the most abundant), was then subjected to further acid-base extractions to purify the alkaloid fraction. The organic solvent was treated with an aqueous acid, which protonated the basic alkaloids, causing them to move into the aqueous layer and separating them from neutral or acidic impurities.

Fractional Crystallization: Finally, the different alkaloids in the purified mixture were separated through fractional crystallization. This technique relies on the slight differences in the solubility of the various alkaloid salts (e.g., hydrochlorides or picrates) in a given solvent system, allowing for the isolation of crystalline (+)-Ibogamine.

These early, labor-intensive methods laid the groundwork for all subsequent research by providing the pure compound necessary for structural analysis.

Spectroscopic and Chromatographic Techniques in Initial Structural Assignments

The definitive three-dimensional structure of this compound was a significant puzzle for organic chemists. Its complex, caged structure containing seven rings was eventually solved through a combination of chemical degradation, spectroscopy, and crystallography in the mid-20th century.

The groundbreaking work of several research groups, notably those of Bartlett, Taylor, and Büchi, in the 1950s and 1960s, was pivotal. While early work involved chemical degradation studies to identify smaller, recognizable fragments of the molecule, the advent of modern spectroscopic techniques was crucial for piecing the full structure together.

Mass Spectrometry (MS): Mass spectrometry provided vital information about the molecular weight of this compound (C₁₉H₂₄N₂) and its fragmentation patterns. The analysis helped confirm the elemental composition and offered clues about the stability of the ring system and the types of bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was instrumental in determining the number and connectivity of hydrogen atoms in the molecule. It helped identify key functional groups, such as the indole (B1671886) ring and the ethyl side chain.

X-ray Crystallography: The ultimate confirmation of the complex, three-dimensional structure of this compound was achieved through single-crystal X-ray crystallography. In 1960, the structure was definitively established by analyzing the diffraction pattern of X-rays passed through a crystal of ibogamine hydrobromide. This technique provided the precise spatial arrangement of every atom in the molecule, confirming the connectivity and stereochemistry that had been inferred from other data.

The crystallographic data provided the final, unambiguous proof of the ibogamine framework.

Interactive Table: Crystallographic Data for Ibogamine Hydrobromide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.23 |

| b (Å) | 12.30 |

| c (Å) | 13.68 |

| Molecules per Unit Cell (Z) | 4 |

| Reference | **** |

Advancements in Elucidation Methodologies for Complex Alkaloids

Since the initial structural elucidation of this compound, analytical techniques have become significantly more powerful, allowing for more rapid and detailed analysis of complex alkaloids.

Modern approaches combine chromatography with high-resolution spectroscopy:

High-Performance Liquid Chromatography (HPLC): HPLC has largely replaced fractional crystallization for the efficient separation and purification of alkaloids from crude plant extracts. It offers superior resolution and speed, allowing for the isolation of even minor alkaloids in the mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is a cornerstone of modern natural product analysis. It allows for the separation of alkaloids by LC, followed by immediate analysis by tandem mass spectrometry (MS/MS). This provides not only the molecular weight of each compound but also detailed structural information from its fragmentation patterns, enabling the rapid identification of known alkaloids and characterization of new ones within a complex mixture.

Two-Dimensional NMR (2D-NMR): While ¹H NMR was crucial for the initial discovery, modern 2D-NMR techniques (such as COSY, HSQC, and HMBC) provide a complete and unambiguous picture of the molecular structure. These experiments reveal correlations between different nuclei (¹H-¹H, ¹H-¹³C), allowing chemists to trace the entire carbon skeleton and definitively assign every signal, which is invaluable for complex, polycyclic systems like this compound.

These advanced methodologies have not changed the fundamental structure of this compound determined in the 1960s, but they have drastically streamlined the process of identifying it and other related alkaloids in natural sources and have become essential tools in the synthesis and quality control of such complex molecules.

Biosynthetic Pathways and Enzymology of + Ibogamine

Precursor Incorporation Studies in Iboga Plants (e.g., Tryptophan and Geranyl Diphosphate)

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids (MIAs), including (+)-ibogamine, begins with two fundamental precursors: the amino acid tryptophan and the terpenoid unit geranyl diphosphate (B83284) (GPP). nih.govresearchgate.net Tryptophan provides the indole core and the adjacent ethylamine (B1201723) side chain, while geranyl diphosphate is the source of the C9 or C10 monoterpene unit. nih.govfrontiersin.org

The initial steps involve the conversion of tryptophan to tryptamine (B22526) through decarboxylation, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). escholarship.orgwikipedia.org Concurrently, geranyl diphosphate, which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), serves as the starting point for the secoiridoid pathway. nih.govfrontiersin.orgechelon-inc.com This pathway leads to the formation of secologanin (B1681713). nih.govescholarship.org The condensation of tryptamine and secologanin, a critical step catalyzed by strictosidine (B192452) synthase (STR), yields strictosidine, the universal precursor for thousands of MIAs. nih.govnih.govresearchgate.net

From strictosidine, a cascade of reactions leads to a highly reactive intermediate, dehydrosecodine. nih.govresearchgate.net This intermediate is pivotal, as its cyclization gives rise to the various MIA scaffolds. In the case of iboga alkaloids, dehydrosecodine undergoes a cyclization to form the ibogan skeleton. nih.govresearchgate.net It is hypothesized that in T. iboga, this cyclization leads to the formation of (-)-coronaridine. The subsequent decarboxylation of coronaridine (B1218666) is thought to yield ibogamine (B1202276). nih.govresearchgate.net

Enzymatic Steps in the Indole Alkaloid Biosynthesis

The journey from the primary precursors to this compound is a multi-step enzymatic process. Following the formation of strictosidine, a β-D-glucosidase acts to remove the glucose moiety, initiating a series of rearrangements that ultimately lead to the diverse alkaloid skeletons. phcogrev.com

The proposed pathway to ibogamine involves the formation of (-)-coronaridine, which is then believed to undergo decarboxylation. nih.govresearchgate.net While the specific decarboxylase responsible for this final step in ibogamine biosynthesis has not yet been definitively identified, its action is a crucial proposed transformation. nih.govescholarship.org An alternative proposed route suggests that the pathway could bifurcate through voacangine (B1217894), where the decarboxylation of voacangine could also lead to ibogaine (B1199331), a closely related alkaloid. nih.govresearchgate.net

Recent research has shed light on the later steps of the biosynthesis of related iboga alkaloids. For instance, the biosynthesis of (+)-catharanthine, an enantiomerically opposite iboga alkaloid found in Catharanthus roseus, involves the oxidation of stemmadenine (B1243487) acetate (B1210297) to precondylocarpine acetate, followed by reduction and subsequent cyclization. acs.org While not identical, these findings in a related species provide valuable models for understanding the enzymatic logic that may be at play in T. iboga.

The formation of the iboga scaffold itself is a remarkable enzymatic feat. It is believed to proceed through a formal Diels-Alder reaction of the dehydrosecodine intermediate. acs.orgbiorxiv.org The enzyme coronaridine synthase (CorS) has been identified as a key player in catalyzing this cycloaddition to form the iboga skeleton. researchgate.net

Key Enzymes Involved in the Ibogamine Biosynthetic Cascade (e.g., Cytochrome P450, O-methyltransferase)

Several key enzyme families are instrumental in the biosynthesis of ibogamine and its derivatives. Among the most significant are cytochrome P450 monooxygenases (CYPs or P450s) and O-methyltransferases (OMTs).

Cytochrome P450s are a large family of enzymes that catalyze a wide range of oxidative reactions. biorxiv.org In the context of ibogamine biosynthesis, a specific P450, named ibogamine-10-hydroxylase (I10H), has been identified in T. iboga. nih.govnih.gov This enzyme is responsible for the regiospecific hydroxylation of ibogamine at the 10-position to produce noribogaine (B1226712). nih.govresearchgate.net This hydroxylation is a critical penultimate step in the biosynthesis of ibogaine from ibogamine. nih.gov The discovery of I10H was significant as it represented the first identified enzyme to perform a regiospecific hydroxylation on the iboga alkaloid scaffold. nih.govasbmb.org

O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from a donor molecule (like S-adenosyl methionine) to a hydroxyl group. In the final step of ibogaine biosynthesis, an OMT known as noribogaine-10-O-methyltransferase (N10OMT) catalyzes the methylation of the hydroxyl group of noribogaine to form ibogaine. nih.govresearchgate.netnih.gov

The coordinated action of I10H and N10OMT demonstrates how late-stage tailoring enzymes can modify the core iboga scaffold to produce a diversity of related alkaloids. nih.gov

| Enzyme | Function | Substrate(s) | Product(s) | Source |

| Tryptophan Decarboxylase (TDC) | Decarboxylation | Tryptophan | Tryptamine | escholarship.orgwikipedia.org |

| Strictosidine Synthase (STR) | Condensation | Tryptamine, Secologanin | Strictosidine | nih.govresearchgate.net |

| Coronaridine Synthase (CorS) | Cycloaddition (Diels-Alder) | Dehydrosecodine intermediate | Iboga scaffold | researchgate.net |

| Ibogamine-10-hydroxylase (I10H) | Hydroxylation | Ibogamine, Coronaridine | Noribogaine, 10-hydroxycoronaridine | nih.govnih.gov |

| Noribogaine-10-O-methyltransferase (N10OMT) | O-methylation | Noribogaine | Ibogaine | nih.govnih.gov |

Chemoenzymatic Synthesis Strategies Inspired by Biosynthesis

The understanding of the natural biosynthetic pathways of iboga alkaloids has inspired the development of chemoenzymatic synthesis strategies. rsc.orgbohrium.com These approaches combine the selectivity and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis to produce complex molecules like this compound and its analogues. nih.govresearchgate.net

One of the key advantages of biocatalysis is the ability to perform highly regio- and stereoselective reactions, which can be challenging to achieve through purely chemical means. rsc.orgbeilstein-journals.org Enzymes from the ibogamine biosynthetic pathway, or homologous enzymes with broad substrate specificity, can be used as powerful tools. For example, strictosidine synthase (STR) has been utilized in chemoenzymatic routes to create indole alkaloid precursors. nih.govresearchgate.net

Strategies for chemoenzymatic synthesis can be broadly categorized into:

Biocatalytic preparation of chiral building blocks: Enzymes are used to create key chiral intermediates which are then elaborated into the final target molecule using chemical methods. rsc.org

Enzymatic resolution or desymmetrization: An enzyme is used to selectively modify one enantiomer of a racemic mixture produced chemically, allowing for the separation of the desired stereoisomer. rsc.org

Biocatalytic key bond formations: Enzymes are used to catalyze crucial C-C or C-N bond-forming reactions to construct the core scaffold of the alkaloid. rsc.org

Total Synthesis Methodologies of + Ibogamine and Analogs

Seminal Total Syntheses of the Ibogamine (B1202276) Core (e.g., Büchi, Sallay, White)

The initial forays into the chemical synthesis of the ibogamine scaffold laid the groundwork for all subsequent efforts. These early routes established key strategies for constructing the complex polycyclic system.

G. Büchi (1965-1966): The first total synthesis of (±)-ibogamine was accomplished by the Büchi group. nih.govresearchgate.net Their landmark approach commenced with a pyridine (B92270) derivative and utilized a Diels-Alder reaction between a dihydropyridine (B1217469) intermediate and methyl vinyl ketone to construct the essential isoquinuclidine core. researchgate.nettotal-synthesis.com The synthesis of the related alkaloid ibogaine (B1199331) was reported shortly thereafter, following a similar strategy that involved coupling an isoquinuclidine fragment with indole (B1671886) acetic acid. nih.govamazonaws.com This pioneering work was instrumental in confirming the structure of the iboga alkaloids. researchgate.net

S. I. Sallay (1967): Stephen Sallay at Wyeth Laboratories developed a distinct approach to (±)-ibogamine. researchgate.netnih.gov His strategy began with a Diels-Alder cycloaddition of p-benzoquinone and 1,3-hexadiene. researchgate.net A key feature of the Sallay synthesis was the use of a Beckmann rearrangement to form the seven-membered tetrahydroazepine ring prior to a transannular alkylation to close the final ring and complete the ibogamine core. nih.govresearchgate.net This represented a different strategic approach to the assembly of the pentacyclic framework. nih.gov

J. D. White (2000): The White group made a significant contribution by developing an asymmetric total synthesis of (−)-ibogamine. nih.govdntb.gov.uanih.gov Their route improved upon the Sallay synthesis by employing a catalyzed, asymmetric Diels-Alder reaction between an achiral diene and benzoquinone as the key step. nih.govnih.govacs.org This reaction, facilitated by a chiral (S)-BINOL-TiCl₂ catalyst, produced the initial cycloadduct with high enantioselectivity (87% ee). nih.govacs.org The indole nucleus was introduced at a late stage via a Fischer indole synthesis, demonstrating a flexible and enantioselective pathway to the natural product. nih.gov

| Seminal Synthesis | Key Reaction(s) | Year | Target |

| Büchi | Diels-Alder Reaction | 1965 | (±)-Ibogamine |

| Sallay | Diels-Alder, Beckmann Rearrangement, Transannular Alkylation | 1967 | (±)-Ibogamine nih.govdntb.gov.ua |

| White | Catalyzed Asymmetric Diels-Alder, Fischer Indole Synthesis | 2000 | (−)-Ibogamine nih.govacs.org |

Divergent Synthetic Strategies for Ibogamine and Related Scaffolds

Building on the foundational syntheses, chemists have developed increasingly sophisticated and divergent strategies. These methods allow for the flexible construction of the ibogamine core and provide access to a wide range of structural analogs for further study. escholarship.orgmdpi.com

The Diels-Alder [4+2] cycloaddition has remained a cornerstone of ibogamine synthesis since Büchi's initial work. nih.govwhiterose.ac.uk This powerful reaction is highly effective for constructing the bicyclic isoquinuclidine core of the molecule. nih.govtotal-synthesis.com Both intermolecular and intramolecular variants have been explored. For instance, the reaction of a dihydropyridine with a suitable dienophile like methyl vinyl ketone or acrolein efficiently establishes the bridged ring system. nih.govwhiterose.ac.uk The strategy's robustness is highlighted by its central role in both early racemic syntheses and modern asymmetric approaches, where chiral catalysts or auxiliaries are used to control the stereochemistry of the newly formed chiral centers. nih.govnih.govacs.org

Fragment coupling strategies involve the synthesis of key structural components of ibogamine, which are then joined together. This modular approach is highly convergent and allows for late-stage diversification.

The Fukuyama-Mitsunobu coupling has been effectively utilized to connect a pre-formed isoquinuclidine-containing fragment with a tryptamine (B22526) derivative. nih.govyoutube.com This reaction forms a crucial carbon-nitrogen bond, linking the two major components of the molecule. nih.govtotal-synthesis.com In a recent gram-scale synthesis, a nosyl-protected tryptamine was coupled with an alcohol-containing fragment derived from a cyclic vinylogous ester, showcasing the efficiency of this method. nih.govyoutube.com

The Friedel-Crafts reaction is another key fragment coupling tool, typically employed to form the seven-membered azepine ring. researchgate.net This intramolecular reaction involves the electrophilic alkylation of the electron-rich indole ring (specifically at the C2 position) by an activated side chain attached to the isoquinuclidine nitrogen. total-synthesis.comyoutube.com This cyclization can be promoted by Lewis or Brønsted acids, leading to the formation of a macrocyclic intermediate that establishes the core pentacyclic structure of ibogamine. nih.govtotal-synthesis.comresearchgate.net

More recent synthetic innovations have focused on the use of C-H functionalization (or C-H activation) to streamline the synthesis of the ibogamine skeleton. unipv.it These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. unipv.it Strategies have been developed that use transition metal catalysts, such as palladium and nickel, to forge key bonds. nih.govresearchgate.netacs.org

For example, intramolecular C-H functionalization has been used to form the core seven-membered ring. nih.govresearchgate.net One approach involves a palladium-catalyzed cyclization of N-(2-arylethyl)isoquinuclidines. nih.govacs.org Another effective method is a two-step sequence involving bromination of the indole followed by a reductive Heck reaction, which successfully yields ibogamine. nih.govacs.org Additionally, direct Ni(0)-catalyzed C-H functionalization has been employed to create benzofuran (B130515) analogs of ibogamine, demonstrating the versatility of this strategy for accessing related scaffolds. nih.govresearchgate.net

Rearrangement reactions provide powerful methods for effecting significant and often complex structural transformations. In the context of ibogamine synthesis, several key rearrangements have been employed.

As mentioned, the Beckmann rearrangement was a pivotal step in Sallay's seminal synthesis, used to expand a six-membered ring containing an oxime into the seven-membered lactam required for the tetrahydroazepine portion of the molecule. researchgate.net

More recently, the Stevens rearrangement , a nih.govCurrent time information in Chatham County, US.-rearrangement of quaternary ammonium (B1175870) salts, has been developed into an efficient and enantioselective strategy for synthesizing various iboga alkaloids. nih.govresearchgate.net This method, often part of a tandem sequence involving gold-catalyzed oxidation and cyclization, allows for dramatic changes to the molecular skeleton and provides a concise route to the ibogamine core. nih.govresearchgate.net Another approach utilized a homoallylic radical rearrangement to construct the isoquinuclidine ring system in a formal synthesis of (+)-ibogamine. escholarship.org

C-H Functionalization Strategies

Stereoselective and Enantioselective Approaches in Ibogamine Synthesis

While early syntheses produced racemic mixtures of (±)-ibogamine, modern efforts have increasingly focused on controlling the stereochemistry to produce a single enantiomer, typically the naturally occurring (+)-form. nih.gov Given that the biological activity of the two enantiomers can differ, access to enantiopure material is crucial. researchgate.net

A dominant strategy for achieving enantioselectivity is the asymmetric Diels-Alder reaction . As pioneered by White, the use of chiral Lewis acid catalysts, such as the (S)-BINOL-TiCl₂ complex, can effectively induce high levels of enantioselectivity in the formation of the isoquinuclidine core from achiral precursors. nih.govnih.govacs.org Trost's earlier synthesis of this compound also utilized an asymmetric Diels-Alder reaction, in that case employing a chiral auxiliary to direct the stereochemical outcome. nih.govescholarship.org

Other enantioselective methods have been developed that introduce chirality at different stages. These include:

The use of starting materials from the "chiral pool," such as L-glutamic acid, to construct key chiral intermediates. nih.gov

An enantioselective desymmetrization of a meso-tropenone to create a chiral radical precursor for the isoquinuclidine ring. nih.govescholarship.org

An organocatalyzed Pictet-Spengler reaction has been used as an early step in a concise synthesis of this compound. researchgate.net

A gold-catalyzed oxidation followed by cyclization and a Stevens rearrangement has been developed into a unified and efficient enantioselective route to several iboga alkaloids. nih.govresearchgate.net

| Synthetic Strategy | Key Transformation | Purpose in Ibogamine Synthesis |

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Construction of the isoquinuclidine core nih.govwhiterose.ac.uk |

| Fragment Coupling | Mitsunobu Reaction | C-N bond formation between indole and isoquinuclidine fragments nih.govtotal-synthesis.com |

| Fragment Coupling | Friedel-Crafts Alkylation | Formation of the seven-membered azepine ring via C-C bond formation nih.govresearchgate.net |

| C-H Functionalization | Pd or Ni-catalyzed cyclization | Formation of the seven-membered ring; atom economy nih.govresearchgate.net |

| Rearrangement | Beckmann Rearrangement | Ring expansion to form the seven-membered lactam researchgate.net |

| Rearrangement | Stevens Rearrangement | Skeletal reorganization to form the ibogamine core nih.govresearchgate.net |

| Enantioselective | Asymmetric Diels-Alder | Stereocontrolled synthesis of the chiral isoquinuclidine core nih.govnih.gov |

Key Reactions and Methodologies Developed for Ibogamine Construction (e.g., Hydroboration, Intramolecular Cyclization)

The construction of the ibogamine skeleton necessitates the strategic formation of multiple rings and stereocenters. Over the decades, a variety of key reactions and methodologies have been developed and refined to meet this challenge.

Cycloaddition Reactions Early and enduring strategies for building the isoquinuclidine core relied heavily on cycloaddition reactions.

Diels-Alder Reaction : The first total synthesis of (±)-ibogamine by Büchi in 1965 famously employed a Diels-Alder reaction between a dihydropyridine derivative and methyl vinyl ketone to construct the isoquinuclidine framework. total-synthesis.com This [4+2] cycloaddition approach became a foundational strategy, later adapted by other groups, including an asymmetric variant developed by Trost to achieve an enantioselective synthesis. nih.gov

Nitrone Cycloaddition : More recent approaches have utilized other types of cycloadditions. For instance, a tandem oxime alkylation/nitrone cycloaddition has been employed to access the bridged bicyclic system of iboga alkaloids. nih.gov

Intramolecular Cyclization and Ring-Forming Strategies The formation of the seven-membered tetrahydroazepine ring and the final closure to the pentacyclic system are critical steps where significant innovation has occurred.

Intramolecular SN2 Cyclization : A highly efficient, recent gram-scale synthesis closes both the tetrahydroazepine and isoquinuclidine rings in a single, tandem sequence. nih.govacs.org After deprotection of a nosyl group to reveal a free amine, the liberated amine displaces a mesylate in an intramolecular SN2 reaction, completing the pentacyclic core. nih.govacs.org

Friedel-Crafts Alkylation : The same gram-scale synthesis features a key macrocyclic Friedel-Crafts alkylation to form the crucial bond between the indole C2 position and the isoquinuclidine precursor. nih.govresearchgate.net This reaction forms a nine-membered macrocycle that is a key intermediate for the final ring closures. nih.gov

Reductive Heck Reaction : To avoid the use of stoichiometric and expensive palladium catalysts, a reductive Heck reaction was developed for the construction of the seven-membered indoloazepine ring. nih.govresearchgate.net This intramolecular reaction, using only catalytic amounts of a palladium catalyst, proved to be an economical and efficient approach for forming the iboga skeleton. nih.govresearchgate.net

Palladium-Catalyzed Allylic Alkylation : An earlier palladium-based method developed by Trost utilized an allylic alkylation to form the tetrahydroazepine ring system. nih.gov

Fischer Indole Synthesis : While most syntheses begin with a tryptamine derivative, some routes install the indole ring at a late stage. nih.gov A notable example is the use of a Fischer indole cyclization to form the indole from a precursor ketone, a strategy employed in the White synthesis of (–)-ibogamine. total-synthesis.comnih.gov

Key Stereocontrol and Rearrangement Reactions Establishing the correct stereochemistry and manipulating the molecular skeleton are central challenges addressed by these methodologies.

Hydroboration-Oxidation : A regio- and diastereoselective hydroboration-oxidation reaction is a pivotal step in a recent, highly efficient synthesis. nih.govvanderbilt.edu This reaction installs a secondary alcohol with precise stereocontrol on a macrocyclic intermediate, which is essential for the subsequent intramolecular cyclization that forms the final two rings of the ibogamine core. nih.govacs.org

Stevens Rearrangement : An innovative and enantioselective strategy for iboga alkaloids has been developed utilizing a Stevens rearrangement. nih.gov This reaction dramatically alters the molecular skeleton to efficiently create the desired architecture. nih.gov

Homoallylic Radical Rearrangement : An alternative strategy starting from an existing bridged bicycle, a tropenone derivative, used a homoallylic radical rearrangement to construct the ibogamine framework in a formal synthesis of the natural product. nih.gov

Fragment Coupling Reactions Many synthetic routes involve the coupling of two major fragments to build the initial carbon skeleton.

Fukuyama-Mitsunobu Coupling : In a recent gram-scale synthesis, a Fukuyama-Mitsunobu reaction is used to unite a nosyl-protected tryptamine fragment with an enone fragment containing the precursor to the isoquinuclidine core. nih.govacs.orgacs.org

The following table summarizes some of the key methodologies developed for the construction of this compound.

| Methodology | Associated Scientist/Group | Purpose in Synthesis | Citation |

|---|---|---|---|

| Diels-Alder Reaction | Büchi, Trost, White | Construction of the isoquinuclidine core. | total-synthesis.comnih.gov |

| Macrocyclic Friedel-Crafts Alkylation | Thomson | Formation of a nine-membered macrocycle intermediate. | nih.govresearchgate.net |

| Regio- and Diastereoselective Hydroboration | Thomson | Installation of a key secondary alcohol to set up the final cyclizations. | nih.govacs.orgvanderbilt.edu |

| Intramolecular SN2 Cyclization | Thomson | Simultaneous formation of the tetrahydroazepine and isoquinuclidine rings. | nih.govacs.org |

| Reductive Heck Reaction | Sinha | Economical formation of the seven-membered tetrahydroazepine ring. | nih.govresearchgate.net |

| Stevens Rearrangement | Qin | Enantioselective construction of the iboga skeleton via skeletal rearrangement. | nih.gov |

| Fischer Indole Synthesis | Büchi, White | Late-stage formation of the indole ring system. | total-synthesis.comnih.gov |

Comparative Analysis of Synthetic Routes: Efficiency and Innovation

Efficiency-Driven Innovations : In the following decades, research groups focused on improving synthetic efficiency. The Herdeis group reported an 8-step synthesis with a 14% yield in 1991. escholarship.org The Sinha group developed a more economical approach in 2012 using a reductive Heck reaction that required only catalytic amounts of palladium, a significant improvement over earlier palladium-mediated methods. nih.govresearchgate.net

The following table provides a comparative analysis of selected total syntheses of ibogamine, highlighting the evolution of efficiency and innovation over time.

| Lead Scientist/Group | Year | Key Innovation/Strategy | Step Count | Overall Yield (%) | Citation |

|---|---|---|---|---|---|

| Büchi | 1965 | First total synthesis; Diels-Alder for isoquinuclidine core. | 14 | 1.3 | escholarship.org |

| Trost | 1978 | First enantioselective synthesis; Asymmetric Diels-Alder. | NR | NR | nih.govescholarship.org |

| Herdeis | 1991 | Improved efficiency for racemic synthesis. | 8 | 14.0 | escholarship.org |

| White | 2000 | Late-stage Fischer indole synthesis. | 15 | 4.6 | escholarship.org |

| Sinha | 2012 | Economical Reductive Heck cyclization (catalytic Pd). | NR | NR | nih.govresearchgate.netescholarship.org |

| Thomson | 2023 | Gram-scale synthesis; Macrocyclic Friedel-Crafts alkylation. | 9 | 24.0 | nih.govacs.org |

| Olson | 2025** | Synthesis from pyridine; highly modular and efficient. | ~7 | ~6-29 | azolifesciences.comresearchgate.net |

*NR: Not Reported in the provided sources. **Date refers to the publication date in the search results, which may represent an early online release or preprint.

Synthetic Chemistry of + Ibogamine Derivatives and Analogues

Design Principles for Ibogamine (B1202276) Scaffold Modification

The design of novel (+)-ibogamine derivatives is guided by several key principles aimed at modulating their pharmacological profile. A primary strategy involves the modification of the ibogamine scaffold to create safer analogues. biorxiv.org This is often driven by the need to reduce toxicity and eliminate hallucinogenic effects, which are significant barriers to the clinical application of ibogaine (B1199331). biorxiv.orgescholarship.org

Structure-activity relationship (SAR) studies have been instrumental in understanding how different parts of the molecule contribute to its biological effects. nih.govbiorxiv.org These studies have revealed that even minor structural changes to the iboga system can lead to substantial alterations in its in vitro and in vivo pharmacology. biorxiv.org For instance, the size of the binding sites for ibogaine analogues is a critical structural feature for their interaction with receptors. nih.gov Docking studies and bilinear correlations have suggested an optimal molecular volume of approximately 345 ų for the ibogaine binding site, indicating that the spatial dimensions of the analogues are a crucial design parameter. nih.gov

Another important design principle is the bioisosteric replacement of key functional groups to improve stability and alter activity. The indole (B1671886) moiety, for example, is susceptible to aerial oxidation and is sensitive to heat and light. biorxiv.org Replacing the indole with a more stable bioisostere, such as a benzofuran (B130515), is a strategy employed to address these stability issues while potentially retaining or improving the desired pharmacological properties. biorxiv.orglookchem.com

Systematic deletion of the characteristic structural features of ibogaine—the indole, the seven-membered tetrahydroazepine, and the bicyclic isoquinuclidine—has been used as a function-oriented synthesis approach. escholarship.org This strategy helps to identify the essential components of the pharmacophore responsible for its therapeutic effects. escholarship.org

The development of ibogaine analogues has also been guided by the goal of creating compounds with more selective binding profiles to various central nervous system receptors and transporters. acs.org By systematically modifying different positions on the ibogamine core, researchers aim to fine-tune the interaction with specific targets, thereby enhancing therapeutic efficacy and reducing off-target effects.

Regioselective Functionalization of the Ibogamine Skeleton

The ability to selectively introduce functional groups at specific positions on the ibogamine skeleton is crucial for the synthesis of novel derivatives and for probing structure-activity relationships. The reactivity of the iboga scaffold presents both challenges and opportunities for regioselective transformations. researchgate.net

Oxidation studies on ibogaine have revealed distinct patterns of reactivity. The indole ring and the isoquinuclidic nitrogen are primary sites for oxidation. researchgate.net The choice of oxidizing agent and the presence of other functional groups on the molecule can direct the oxidation to specific positions. For example, the C16-carboxymethyl ester in voacangine (B1217894) has been shown to stabilize the indole ring towards oxidation, while enhancing the reactivity of the isoquinuclidic nitrogen, leading to C3-oxidized products. researchgate.net In contrast, in the absence of this ester group, as in ibogaine, the indole ring is more susceptible to oxidation, yielding 7-hydroxy- or 7-peroxy-indolenines. researchgate.net

C–H bond functionalization has emerged as a powerful tool for the direct and catalytic modification of the ibogamine core. acs.orgresearchgate.net Intramolecular C–H functionalization procedures have been developed to form the core seven-membered ring of the iboga skeleton. acs.org For instance, the use of an electrophilic palladium salt, Pd(CH₃CN)₄(BF₄)₂, has been shown to be effective for the cyclization of N-(2-arylethyl)isoquinuclidines, albeit in modest yields. acs.org A two-step bromination-reductive Heck reaction protocol has also been successfully applied to the synthesis of ibogamine. acs.orgresearchgate.net Furthermore, direct Ni(0)-catalyzed C–H functionalization has provided access to benzofuran analogues of ibogamine and epi-ibogamine. acs.orgresearchgate.net

The regioselective alkenylation of the indole nucleus within the ibogamine framework can be controlled by the choice of catalyst and directing groups. beilstein-journals.orgnih.gov Palladium-catalyzed reactions have been extensively used for this purpose. The use of a directing group attached to the indole nitrogen can steer the functionalization to the C-2 position, whereas in its absence, functionalization typically occurs at the C-3 position. beilstein-journals.org

Selective oxidation of the indole moiety can lead to diverse analogues. For instance, a Witkop-Winterfeldt oxidation can convert the indole to a 4-quinolone, while treatment with iodine and sodium carbonate can achieve a selective C–H oxidation to a lactam. acs.org The use of dimethyldioxirane (B1199080) (DMDO) can produce a 3-oxo-indolenine. acs.org

Synthesis of C20-Substituted Ibogamines

Modification of the substituent at the C20 position of the ibogamine skeleton has been a key strategy in the development of new analogues. The nature of the group at this position can significantly influence the pharmacological properties of the resulting compound. acs.org The native ethyl group can be replaced with other alkyl chains or functionalized alkyl groups. google.com

Synthetic strategies have been developed to allow for the variation of the C20 substituent. One approach involves the synthesis of ibogamine derivatives functionalized at C6 of the indole and with varied alkyl groups at C20. acs.org This can be achieved through a late-stage C–N bond-forming reaction. acs.org The synthesis can start with the construction of macrocyclic alkenes which are then subjected to hydroboration-oxidation to introduce a hydroxyl group. acs.org This alcohol can then be converted to a leaving group, such as a mesylate, which facilitates a concomitant ring closure upon liberation of an amine to form the ibogamine skeleton with the desired C20 substituent. acs.org

The length of the alkyl chain at C20 can range from zero to eight carbons. google.com The synthesis of these analogues typically involves the preparation of appropriately substituted starting materials. For example, 3-substituted-(1,3-dioxolan-2-yl)butanals can be used as precursors. google.com These can be prepared from the oxidation of a 2-substituted-4-hydroxybutyric ester, which in turn can be obtained from the alkylation of an allylmalonic ester. google.com

The synthesis of C20-hydroxymethyl-11-demethoxyibogaine represents an example of introducing a functionalized alkyl group at this position. rsc.org The ability to manipulate the C20 position allows for the fine-tuning of the molecule's properties.

Table 1: Examples of C20-Substituted Ibogamine Analogues

| Compound Name | C20 Substituent | Reference |

|---|---|---|

| (±)-Tabernanthine | -CH₂CH₃ | acs.org |

| Desethylcoronaridine | -H | google.com |

| 20-Hydroxymethyl-11-demethoxyibogaine | -CH₂OH | rsc.org |

Preparation of Azabicyclo[3.2.1]octane-Containing Analogues

The isoquinuclidine ring, a 2-azabicyclo[2.2.2]octane system, is a cornerstone of the iboga alkaloid structure. However, the synthesis of analogues containing a related but distinct azabicyclo[3.2.1]octane core has also been explored, although these are not direct ibogamine congeners but rather represent a different class of compounds with potentially similar pharmacological targets. nih.govnih.gov The synthesis of these analogues is of interest in medicinal chemistry for developing novel therapeutic agents.

The synthesis of 3β-aryl-8-azabicyclo[3.2.1]octanes, also known as tropane (B1204802) analogues, has been achieved through various synthetic routes. nih.gov One novel method involves the reaction of rhodium-stabilized vinylcarbenoids with pyrroles. nih.gov This approach allows for the introduction of an aryl group at the 3-position of the tropane ring. nih.gov

A series of biaryl amides containing an azabicyclooctane amine headpiece have also been synthesized and evaluated as mixed arginine vasopressin receptor antagonists. nih.gov While structurally distinct from ibogamine, these compounds share the bicyclic amine feature and highlight the versatility of this structural motif in medicinal chemistry.

The development of synthetic routes to 6-azabicyclo[3.2.1]octane derivatives has also been reported, further expanding the chemical space of compounds containing this bicyclic system. acs.org

Generation of Ibogamine Congeners with Modified Indole Moieties

The indole nucleus is a key pharmacophoric element of the ibogamine skeleton, but it is also a site of metabolic instability. biorxiv.org Consequently, significant synthetic effort has been dedicated to the generation of congeners with modified indole moieties. These modifications include bioisosteric replacement of the indole ring and functionalization of the indole itself.

A prominent strategy involves the replacement of the indole ring with a benzofuran moiety. biorxiv.orglookchem.com Benzofuran is a well-established bioisostere of indole and is expected to be more stable than the natural indole, which is sensitive to heat, light, and oxidation. biorxiv.orglookchem.com The synthesis of these benzofuran-containing iboga analogues has been described, often utilizing palladium-catalyzed reactions to construct the benzofuran core. lookchem.com A direct Ni(0)-catalyzed C–H functionalization has also been employed to provide benzofuran analogues of ibogamine. acs.org

The synthesis of these bioisosteric analogues can be cost-effective and step-economical. biorxiv.org For example, modified ibogaine and ibogamine analogues with a benzofuran scaffold have been synthesized and have shown promising biological activities. biorxiv.org

In addition to complete replacement, the indole moiety can be modified through various chemical transformations. As mentioned previously, selective oxidation of the indole can lead to 4-quinolones, lactams, or 3-oxo-indolenines. acs.org

Furthermore, substitution on the indole ring can be achieved to create novel analogues. For instance, the synthesis of (-)-10-fluoroibogamine showcases the introduction of a substituent onto the aromatic portion of the indole. eurekalert.org The synthesis of ibogamine derivatives functionalized at the C6 position of the indole has also been a goal of synthetic efforts. acs.org The preparation of piperonyl-substituted tryptamines as precursors for indole-modified ibogamine analogues has also been reported. acs.org

Late-stage functionalization of the indole ring is a powerful strategy for generating diverse analogues from a common intermediate. This approach allows for the rapid exploration of structure-activity relationships associated with modifications to this part of the molecule.

Table 2: Examples of Ibogamine Analogues with Modified Indole Moieties

| Compound Name | Modification | Synthetic Strategy | Reference |

|---|---|---|---|

| Benzofuran-containing iboga analogues | Indole replaced with benzofuran | Pd-catalyzed reactions, Ni(0)-catalyzed C-H functionalization | biorxiv.orglookchem.comacs.org |

| (-)-10-Fluoroibogamine | Fluorine at C10 of indole | Total synthesis from pyridine (B92270) | eurekalert.org |

| 4-Quinolone analogue | Indole oxidized to 4-quinolone | Witkop-Winterfeldt oxidation | acs.org |

| Lactam analogue | C-H oxidation of indole | Treatment with iodine and sodium carbonate | acs.org |

| 3-Oxo-indolenine analogue | Indole oxidized to 3-oxo-indolenine | Oxidation with DMDO | acs.org |

Molecular Mechanisms of Action and Target Engagement Studies Preclinical/in Vitro Focus

Receptor Binding Profiles and Ligand-Receptor Interactions

(+)-Ibogamine demonstrates a broad spectrum of activity, binding to various receptor systems, which is believed to contribute to its complex pharmacological effects. nih.gov Its interactions span several key neurotransmitter systems, including glutamatergic, opioid, serotonergic, and cholinergic receptors. nih.gov

NMDA Receptors: this compound and its parent compound, ibogaine (B1199331), are known to interact with the N-methyl-D-aspartate (NMDA) receptor complex. amazonaws.comontosight.ai Specifically, they act at the MK-801 binding site within the NMDA receptor's ion channel. amazonaws.com This interaction is competitive, with ibogaine showing a higher potency than its metabolites. amazonaws.com Electrophysiological studies have confirmed that these alkaloids block NMDA-induced depolarizations in a use-dependent manner, a characteristic shared with other NMDA antagonists like MK-801. amazonaws.comiceers.org The affinity of ibogaine for the NMDA receptor is in the low micromolar range. iceers.orgebi.ac.uk

Opioid Receptors: The compound displays affinity for multiple opioid receptor subtypes, including mu (μ) and kappa (κ) receptors. ontosight.airesearchgate.net Studies have shown that ibogaine binds to the μ-opioid receptor with Ki values in the nanomolar to low micromolar range, suggesting it may act as an agonist at this site. nih.govplos.org This interaction is thought to be relevant to its effects on opioid withdrawal and drug-seeking behavior. nih.gov While it also interacts with kappa opioid receptors, its affinity is generally considered to be in the low micromolar range. researchgate.netnih.gov

Serotonin (B10506) Receptors: this compound interacts with various serotonin (5-HT) receptors. wikipedia.org It shows affinity for 5-HT2 and 5-HT3 receptors. nih.govresearchgate.net The interaction with the serotonin system is a key area of investigation, given the structural similarity of iboga alkaloids to serotonin. wikipedia.org

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Research indicates that this compound and related compounds are noncompetitive inhibitors of human α3β4 nicotinic acetylcholine receptors. researchgate.netebi.ac.uk The inhibitory concentration (IC50) for (-)-ibogamine at this receptor subtype is approximately 0.62 µM. ebi.ac.uk Studies using radioligand binding assays have shown that [3H]ibogaine binds to a single site within the hα3β4 nAChR ion channel with a high affinity (Kd = 0.46 ± 0.06 µM). researchgate.netnih.gov The binding appears to occur at overlapping sites with other channel blockers like phencyclidine (PCP), located between the serine and valine/phenylalanine rings within the ion channel. researchgate.netnih.gov This interaction is thought to block the ion channel and potentially stabilize the receptor in a desensitized state. researchgate.net

Sigma Receptors: Ibogamine (B1202276) and its analogs have been identified as selective ligands for sigma-2 (σ2) receptors, with moderate affinity. iceers.orgcapes.gov.br (+/-)-Ibogamine has a Ki of 137 nM for the sigma-2 receptor, showing about 14-fold selectivity over the sigma-1 receptor. capes.gov.br This interaction may be linked to some of the cellular effects observed with these compounds. iceers.org

Interactive Data Table: Receptor Binding Affinities of this compound and Related Compounds

| Compound | Receptor Target | Binding Affinity (Ki or Kd) | Reference |

| (+/-)-Ibogamine | Sigma-2 (σ2) Receptor | 137 nM (Ki) | capes.gov.br |

| Ibogaine | NMDA Receptor ([3H]MK-801 site) | ~1 µM (Ki) | iceers.orgebi.ac.uk |

| Ibogaine | Mu (μ) Opioid Receptor | ~130 nM and 4 µM (Ki) | nih.gov |

| Ibogaine | Kappa (κ) Opioid Receptor | 2 µM (Ki) | nih.gov |

| (-)-Ibogamine | α3β4 Nicotinic Acetylcholine Receptor | 0.62 ± 0.23 µM (IC50) | ebi.ac.uk |

| [3H]Ibogaine | α3β4 Nicotinic Acetylcholine Receptor | 0.46 ± 0.06 µM (Kd) | researchgate.netnih.gov |

| Ibogaine | Sigma-2 (σ2) Receptor | 201 nM (Ki) | capes.gov.br |

Modulatory Effects on Neurotransmitter Systems at a Molecular Level

The interaction of this compound with various receptors and transporters leads to the modulation of several key neurotransmitter systems. biosynth.com Its complex pharmacology involves simultaneous effects on the dopamine (B1211576), serotonin, and glutamate (B1630785) systems. wikipedia.orgontosight.ai

At the molecular level, ibogaine and its analogs can influence neurotransmitter levels. For instance, in vivo electrophysiological studies have shown that ibogaine pretreatment can alter dopamine levels in specific brain regions. nih.gov Furthermore, research on iboga alkaloids has demonstrated effects on both the dopamine and serotonin transporters, suggesting a mechanism for modulating the synaptic concentrations of these neurotransmitters. iceers.orgbiorxiv.org The compound's interaction with the serotonin transporter (SERT) is particularly noteworthy, with some analogs showing a preference for SERT over the vesicular monoamine transporter 2 (VMAT2). biorxiv.org Specifically, removing the 5-methoxy group of ibogaine to form ibogamine results in a compound with a higher affinity for SERT. biorxiv.org

Enzyme Inhibition and Activation Studies (e.g., Acetylcholinesterase)

Investigations into the enzymatic interactions of this compound have included studies on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. ebi.ac.uk While some initial hypotheses suggested that cholinergic effects might be due to AChE inhibition, further studies have clarified the extent of this interaction. researchgate.net Research has determined that ibogaine inhibits acetylcholinesterase with an IC50 of 520 ± 40 μM. researchgate.netnih.gov This is considered a very high value, suggesting that the physiological effect of ibogaine on AChE is likely negligible. researchgate.net Therefore, it is improbable that AChE inhibition is a primary mechanism for its significant pharmacological effects. nih.gov

Ion Channel Modulation and Electrophysiological Investigations (in vitro/cellular)

In vitro electrophysiological studies have been crucial in understanding the effects of this compound on ion channels. As mentioned, ibogaine and its metabolite block NMDA receptor-mediated depolarizations in frog motoneurons. amazonaws.com This blockade is use-dependent, indicating that the channel must be open for the compound to exert its inhibitory effect. amazonaws.com

Beyond ligand-gated ion channels, research has also focused on voltage-gated ion channels. Studies have shown that ibogaine can inhibit voltage-gated calcium channels in rat sympathetic and parasympathetic neurons, an effect potentially mediated by sigma receptor activation. mdpi.com More detailed cardiac ion channel profiling has revealed that ibogaine inhibits human ether-a-go-go-related gene (hERG) potassium channels at low micromolar concentrations. mdpi.comresearchgate.net At higher concentrations, it also reduces currents from human Nav1.5 sodium and Cav1.2 calcium channels. researchgate.net The inhibition of hERG channels is a significant finding, as it can lead to a prolongation of the cardiac action potential, which has implications for cardiac electrophysiology. mdpi.comresearchgate.net

Intracellular Signaling Pathway Investigations (e.g., G-protein coupled receptors, GDNF)

The binding of this compound to G-protein coupled receptors (GPCRs), such as opioid and serotonin receptors, initiates downstream intracellular signaling cascades. For example, its interaction with the μ-opioid receptor suggests it may function as an agonist, though studies on its ability to stimulate [35S]GTPγS binding have yielded mixed results, with some showing it acts as an antagonist in certain cellular systems. plos.org

A significant area of research has been the effect of ibogaine on the expression of glial cell line-derived neurotrophic factor (GDNF). drugpolicyfacts.org Studies suggest that ibogaine's effects may be mediated through an increase in GDNF expression in the midbrain. drugpolicyfacts.orgresearchgate.net In vitro work using a dopaminergic-like cell line has shown that short-term exposure to ibogaine leads to a sustained increase in GDNF expression. nih.gov This is proposed to occur through a positive autoregulatory loop where the initial increase in GDNF protein activates its own signaling pathway, which in turn further enhances GDNF mRNA levels. nih.gov This GDNF-mediated feedback loop could explain the long-lasting effects observed after a single administration. nih.gov The signaling pathways involved in GDNF release have been shown to be mediated through the MEK and PI3K pathways. acs.orgnih.gov

Protein-Protein Interaction Analysis (e.g., Dopamine Transporter Pharmacological Chaperones)

Recent research has uncovered a novel mechanism of action for this compound and its analogs as pharmacological chaperones for the dopamine transporter (DAT). nih.govfrontiersin.org Pharmacological chaperones are small molecules that can rescue the folding and trafficking of misfolded proteins. In the context of certain genetic disorders causing DAT deficiency, ibogaine has been shown to rescue the surface expression and function of some mutant DAT variants. nih.gov

This chaperone activity appears to be linked to the ability of compounds like ibogaine to stabilize an inward-facing or occluded conformation of the transporter, in contrast to typical inhibitors like cocaine which stabilize an outward-facing state. nih.govfrontiersin.org Structure-activity relationship studies have indicated that the isoquinuclidine substituent of the ibogamine structure is an important feature for this pharmacological chaperone efficacy. nih.govresearchgate.net Analogs such as ibogamine and noribogaine (B1226712) have also demonstrated high efficacy in increasing the surface expression of wild-type DAT. nih.govfrontiersin.org This chaperone effect on DAT and SERT is a developing area of research with potential therapeutic implications. biorxiv.orgacs.org

Structure Activity Relationship Sar Studies in Preclinical Models in Vitro/cellular Focus

Systematic Structural Modification and Activity Assessment in Cellular and Biochemical Assays

Systematic modification of the (+)-ibogamine scaffold has been a key strategy to understand its biological activity and to develop analogs with improved properties. By altering various parts of the molecule—the indole (B1671886) ring, the isoquinuclidine core, and the ethyl side chain—researchers have mapped the structural requirements for affinity and functional activity at different receptors and transporters.

A significant area of investigation has been the modulation of monoamine transporters. For instance, studies comparing ibogaine (B1199331), its metabolite noribogaine (B1226712), and ibogamine (B1202276) have revealed distinct pharmacological profiles. The removal of the 5-methoxy group from ibogaine to yield ibogamine significantly alters its activity, creating a serotonin (B10506) transporter (SERT)-preferring profile (IC₅₀, hSERT = 330 nM) over its activity at the vesicular monoamine transporter 2 (VMAT2) (IC₅₀, hVMAT2 = 3010 nM). biorxiv.org This demonstrates that even minor changes to the indole nucleus can invert the selectivity between two related transporter targets. biorxiv.org Further modifications, such as adding a bulky 10-t-butoxy group to the ibogamine structure, have been shown to enhance cytotoxic effects in C6 glioma and SK-N-SH neuroblastoma cell lines compared to ibogaine or (±)-ibogamine. iceers.org

Other modifications have focused on the isoquinuclidine portion of the molecule. The introduction of a carbomethoxy group at the C16 position, resulting in the compound (±)-coronaridine, led to a complete loss of binding affinity at the sigma-2 receptor. iceers.org In studies on nicotinic acetylcholine (B1216132) receptors (nAChRs), various analogs showed a range of inhibitory potencies. For example, in inhibiting (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle AChRs, (-)-ibogamine (IC₅₀ = 17 µM) was found to be less potent than derivatives like (±)-18-methylaminocoronaridine (IC₅₀ = 5.9 µM) and (±)-18-methoxycoronaridine (18-MC) (IC₅₀ = 6.8 µM). nih.gov

Research on the dopamine (B1211576) transporter (DAT) has identified ibogaine and its analogs as pharmacological chaperones. In cellular assays measuring DAT surface expression, ibogamine showed a slightly reduced efficacy (202 ± 7.1%) compared to ibogaine (222 ± 7.9%) and its metabolite noribogaine (251 ± 17.8%), suggesting that the substituent at the C12 position of the indole ring subtly modulates this specific activity. frontiersin.org

The following table summarizes the in vitro activities of this compound and selected analogs at various targets.

| Compound | Target | Assay Type | Measured Activity (IC₅₀) | Source |

| (-)-Ibogamine | Human SERT | Cellular Uptake | 330 nM | biorxiv.org |

| (-)-Ibogamine | Human VMAT2 | Cellular Uptake | 3010 nM | biorxiv.org |

| (-)-Ibogamine | Human Muscle nAChR | Ca²⁺ Influx Inhibition | 17 µM | nih.gov |

| (±)-Ibogamine | Sigma-2 Receptor | Radioligand Binding | 137 nM (Kᵢ) | acs.org |

| Ibogaine | Human SERT | Cellular Uptake | ~4000 nM | biorxiv.org |

| Ibogaine | Human VMAT2 | Cellular Uptake | 390 nM | biorxiv.org |

| Noribogaine | Human SERT | Cellular Uptake | 540 nM | biorxiv.org |

| Noribogaine | Human VMAT2 | Cellular Uptake | 570 nM | biorxiv.org |

| (±)-Coronaridine | Sigma-2 Receptor | Radioligand Binding | No Affinity | iceers.org |

| (±)-18-MC | Human Muscle nAChR | Ca²⁺ Influx Inhibition | 6.8 µM | nih.gov |

Influence of Stereochemistry on Molecular Interactions and Biological Activity

The complex, three-dimensional structure of iboga alkaloids means that stereochemistry plays a critical role in their biological activity. ontosight.aiontosight.ai The specific spatial arrangement of the atoms and functional groups dictates how the molecule fits into a receptor's binding pocket and engages with key amino acid residues.

The ibogamine skeleton contains multiple stereocenters, leading to the possibility of various stereoisomers. The distinction between the endo and exo configuration of the ethyl group at C20 relative to the isoquinuclidine ring is a primary example of stereochemical influence. Recent studies have focused on synthesizing specific isomers to evaluate their differential effects. For instance, research into bio-isosteric benzofuran-containing ibogamine analogs (where the indole is replaced by benzofuran) revealed that the Endo-isomers (C2 & C4) exhibited superior anti-inflammatory, oxidative stress-relieving, and locomotor activity improvement in preclinical models compared to their corresponding Exo-counterparts. biorxiv.org

Furthermore, the Endo-iboga analogs C2 and C4 were found to be significantly safer in cellular toxicity assays (MTT assay in C2C12 cells) than their natural Exo-counterparts. biorxiv.org This highlights how stereochemistry not only influences efficacy but also the safety profile at a cellular level. The synthesis of specific stereoisomers, such as DL-Ibogamine and its diastereomer DL-Epiibogamine, underscores the chemical efforts to isolate and study the biological consequences of these distinct three-dimensional structures. escholarship.org These findings collectively demonstrate that the precise 3D architecture is a key determinant for molecular recognition at target sites and subsequent biological response.

Pharmacophore Modeling and Ligand-Based Design for Ibogamine Derivatives

In the absence of high-resolution crystal structures for many of the receptors that ibogamine binds to, ligand-based pharmacophore modeling has become an invaluable computational tool. creative-biolabs.com3ds.com This approach involves identifying the common chemical features of a series of active molecules that are essential for their biological activity. nih.gov These features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are mapped in 3D space to create a model or hypothesis of the requirements for receptor binding.

For ibogamine and its analogs, pharmacophore models have been particularly useful in the context of their affinity for sigma receptors. Ibogaine and ibogamine are known to bind to the sigma-2 (σ₂) receptor with moderate affinity. acs.orgebi.ac.uk Pharmacophore models for σ₂ ligands often include features like a nitrogen atom and two hydrophobic or aromatic regions. Docking studies of ibogamine analogs into a homology model of the σ₂ receptor suggest that interactions with specific amino acid residues, such as Asp29 and Tyr147, are critical for binding affinity. acs.org

These models serve as powerful queries for virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophore hypothesis. nih.gov By designing new molecules that fit the model, researchers can prioritize the synthesis of compounds with a higher probability of being active. This ligand-based design strategy has been applied to create simplified ibogaine analogs with the goal of improving σ₂ receptor binding capabilities, demonstrating the utility of these computational methods in guiding medicinal chemistry efforts. ebi.ac.uk

Quantitative Structure-Activity Relationships (QSAR) for Ibogamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models translate structural properties into numerical descriptors—such as electronic, steric, and hydrophobic parameters—to predict the activity of novel compounds.

For ibogamine and related alkaloids, QSAR analyses have provided insights into the key physicochemical properties driving their interactions with specific targets. A study on the inhibition of human α3β4 nicotinic acetylcholine receptors (nAChRs) by a series of coronaridine (B1218666) congeners, including (-)-ibogamine, found a good linear correlation (r²=0.771) between the inhibitory potency (IC₅₀ values) and the polar surface area of the molecules. ebi.ac.uk This suggests that polarity is a crucial structural feature for activity at this particular receptor. ebi.ac.uk

In another study focusing on the interaction of ibogaine analogs with nAChRs in different conformational states, researchers found good bilinear correlations between the molecular volumes of the ligands and their binding affinities. nih.gov The analysis suggested an optimal molecular volume of approximately 345 ų for the ibogaine binding site on the receptor, indicating that the size and shape of the molecule are critical determinants for binding. nih.gov Furthermore, 3D-QSAR models have been developed to predict the binding affinity (pKᵢ values) of simplified ibogaine analogs for the sigma-2 receptor, which can help in the rational design of new ligands with enhanced selectivity and potency. ebi.ac.uk

Role of Specific Functional Groups in Receptor Binding and Target Affinity

The specific functional groups attached to the core ibogamine skeleton are primary determinants of its target affinity and selectivity. SAR studies have meticulously detailed how the presence, absence, or modification of these groups can dramatically alter the pharmacological profile.

Indole Moiety and Substituents: The indole ring is a crucial feature. Its modification has profound effects.

C12-Substituent: The group at the C12 position (para to the indole nitrogen) is critical for selectivity. Ibogaine has a methoxy (B1213986) (-OCH₃) group at this position, while ibogamine does not. Removing this methoxy group shifts the compound's preference from VMAT2 towards SERT. biorxiv.org Replacing it with a hydroxyl (-OH) group, as in noribogaine, results in a more balanced inhibitory profile at SERT and VMAT2. biorxiv.org This position appears to be a key "tuning" site for monoamine transporter activity.

Indole Nitrogen: The indole -NH group itself is important. Replacing the entire indole moiety with a bio-isosteric benzofuran (B130515) scaffold was explored to improve stability and reduce toxicity associated with hERG channel interactions, which are partly mediated by the indole -NH. biorxiv.org

Isoquinuclidine Core and Substituents:

C16-Substituent: The addition of a carbomethoxy group at the C16 position (as in coronaridine) completely abolishes binding at the sigma-2 receptor compared to ibogamine. iceers.org This indicates a significant steric or electronic clash within the sigma-2 receptor's binding site.

C18-Ethyl Group: Reducing the size of the ethyl group at C18 has been shown to substantially decrease NMDA receptor binding affinity. nih.gov

The combination of the indole, azepine, and isoquinuclidine rings forms the essential architecture for activity at multiple targets, including sigma receptors. acs.org The presence of a phenolic hydroxyl group on the indole ring, as in noribogaine, is not well-tolerated at the sigma-2 receptor binding site, leading to very weak affinity. iceers.org These examples underscore the principle that specific functional groups are not just passive components but actively participate in molecular recognition, dictating the potency and selectivity of ibogamine derivatives at a cellular level.

Advanced Analytical and Spectroscopic Characterization Techniques in Ibogamine Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (in research settings)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of (+)-ibogamine. It provides highly accurate mass measurements, enabling the determination of elemental compositions with high confidence. This is crucial for confirming the molecular formula of ibogamine (B1202276) (C₁₉H₂₄N₂) and distinguishing it from other compounds. In research, techniques like liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely employed. capes.gov.br

HRMS, particularly when combined with tandem mass spectrometry (MS/MS), is instrumental in structural elucidation. The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule, revealing information about its substructures. For ibogamine, characteristic fragment ions can be monitored for quantification and confirmation. For instance, in GC-MS/MS analysis, the pseudomolecular ion at m/z 280 can be isolated and fragmented to produce a major transition ion at m/z 195, which is used for quantification. researchgate.net

Furthermore, HRMS is a powerful tool for identifying metabolites of related iboga alkaloids in biological matrices. A key metabolite of the closely related ibogaine (B1199331) is 12-hydroxy-ibogamine (noribogaine), which has been successfully identified and quantified in brain tissue and biological fluids using full-scan, electron-impact GC-MS. researchgate.netlibretexts.orgnih.gov This method relies on the detection of the molecular ion and characteristic fragments to confirm the identity of the metabolite. libretexts.org The development of sensitive LC-MS and GC-MS methods allows for the detection of ibogamine and related compounds at low concentrations (ng/mL) in complex samples like plasma, whole blood, and various tissues. capes.gov.brresearchgate.netescholarship.org

| Compound | Technique | Parent Ion (m/z) | Key Fragment Ion(s) (m/z) | Application | Reference |

|---|---|---|---|---|---|

| Ibogamine | GC-MS/MS | 280 [M]⁺ | 195 | Quantification in postmortem samples | researchgate.net |

| Ibogamine | LC-ESI-MS | 281 [M+H]⁺ | Not specified | Detection in Tabernanthe iboga root bark | blossomanalysis.com |

| 12-hydroxy-ibogamine (Noribogaine) | GC-MS (derivatized) | 324 [M]⁺ (as ethyl ether) | Not specified | Quantification in biological fluids and brain | researchgate.netnih.gov |

| Ibogaine | GC-MS/MS | 310 [M]⁺ | 225 | Quantification in postmortem samples | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of this compound. rsc.org Both ¹H and ¹³C NMR provide a map of the chemical environment of each proton and carbon atom in the molecule, respectively. acs.org The chemical shifts, coupling constants, and signal multiplicities are used to piece together the complex pentacyclic structure.

| NMR Technique | Information Obtained | Application in Ibogamine Research | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, integration | Basic structural verification, proton environment mapping | neu.edu.tr |

| ¹³C NMR | Chemical shifts of carbon atoms | Confirmation of carbon skeleton, determination of relative configuration by comparing shifts (e.g., C-15, C-21) | blossomanalysis.com |

| NOESY/NOE | Through-space proton-proton correlations | Determination of relative stereochemistry and molecular conformation | blossomanalysis.comamazonaws.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of molecules like this compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. nih.gov

For the parent compound ibogaine, X-ray analysis of its hydrobromide salt was crucial in confirming its basic structure and relative configuration. cdnsciencepub.com This technique has been applied to numerous newly isolated or synthesized iboga alkaloids to unambiguously establish their structures, including their absolute configurations. escholarship.orgblossomanalysis.com For instance, the structures of novel derivatives such as ervaoffine D and various monomeric indole (B1671886) alkaloids from Tabernaemontana corymbosa were unequivocally determined using X-ray diffraction analysis. blossomanalysis.comresearchgate.net This method is particularly powerful as it provides direct, unambiguous evidence of the molecular structure, which is essential when novel or rearranged skeletons are discovered. blossomanalysis.com While obtaining a single crystal suitable for analysis can be a challenge, the resulting data provides an unparalleled level of confidence in the structural assignment. soton.ac.uknih.gov

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., GC/MS, HPLC-MS)

Advanced chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound, especially from its natural sources where it co-occurs with a multitude of structurally similar alkaloids. escholarship.org Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), provide the high resolving power needed for this task.

GC-MS is widely used for the analysis of the alkaloid profiles of plants from the Tabernaemontana and Tabernanthe genera. researchgate.netrsc.org These studies allow for the quantitative comparison of major alkaloids, including ibogamine, coronaridine (B1218666), voacangine (B1217894), and ibogaine, between different species or plant parts. researchgate.net Methods have been developed for the quantification of ibogamine and ibogaine in various products and biological samples, often involving liquid-liquid or solid-phase extraction followed by GC-MS analysis. researchgate.netamazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly for compounds that may not be sufficiently volatile or thermally stable for GC. capes.gov.br LC-MS methods have been developed to quantify ibogaine and its metabolite noribogaine (B1226712) in human plasma and whole blood, demonstrating high sensitivity with limits of quantitation in the low µg/L range. capes.gov.br The chromatographic separation is key to resolving the target analyte from other matrix components and isomeric alkaloids before detection by the mass spectrometer. blossomanalysis.com

| Method | Matrix | Analytes | Purpose | Reference |

|---|---|---|---|---|

| GC-MS | Plant bark | Ibogamine, Coronaridine, Voacangine, Ibogaine | Metabolite profiling and comparison between species | researchgate.netrsc.org |

| GC-MS/MS | Postmortem blood, urine, gastric fluid | Ibogamine, Ibogaine | Quantification in forensic cases | researchgate.net |

| LC-ESI-MS | Human plasma and whole blood | Ibogaine, Noribogaine | Pharmacokinetic studies and analysis in poisoning cases | capes.gov.br |

| HPLC | Plant extracts | Fargesin enantiomers (related lignan) | Enantiomeric resolution and purity assessment | acoreconsumiveis.com.br |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Conformation

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are vital for investigating the stereochemical properties of chiral molecules like this compound in solution. kud.ac.inlibretexts.org These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is particularly useful for determining the absolute configuration of iboga alkaloids. escholarship.org The experimental ECD spectrum of a compound is compared with spectra calculated using quantum-chemical methods (like time-dependent density functional theory) for its possible enantiomers. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. blossomanalysis.com This method has been successfully used to establish the absolute configuration of newly isolated iboga alkaloids where X-ray crystallography was not feasible. blossomanalysis.com The pattern of positive and negative absorptions (Cotton effects) in the ECD spectrum provides a unique signature for a specific stereoisomer. mertenlab.de

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. kud.ac.in It can also be used to determine absolute configuration and assess the enantiomeric purity of a sample. acoreconsumiveis.com.brresearchgate.net The presence of a scalemic mixture (a racemic mixture with a slight enantiomeric excess) can be identified by a specific rotation value that is lower than that of the pure enantiomer. acoreconsumiveis.com.br These chiroptical techniques are highly sensitive and provide crucial information about the three-dimensional structure of this compound in a solution state. rsc.org

Computational and Theoretical Chemistry Studies on + Ibogamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a first-principles approach to understanding the intrinsic properties of a molecule, derived from the fundamental laws of quantum mechanics. ornl.gov These methods are used to determine the electronic structure, which governs the molecule's geometry, stability, and reactivity. For (+)-ibogamine, such calculations can reveal the distribution of electron density, identify the most likely sites for chemical reactions, and predict various spectroscopic properties.

Methods like Density Functional Theory (DFT) and coupled-cluster theory are employed to model the electronic environment of this compound. uni-stuttgart.de These calculations can provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting how this compound will interact with other molecules, including biological targets. For instance, the nucleophilic and electrophilic character of different parts of the ibogamine (B1202276) scaffold can be mapped, highlighting regions that are prone to metabolic transformations or key interactions with receptor residues.

Furthermore, quantum chemical calculations can be used to study the energetics of different chemical reactions involving this compound, such as its synthesis or metabolism. wikipedia.org By calculating the energy barriers for various reaction pathways, chemists can understand why certain reactions are favored over others. This information is invaluable for optimizing synthetic routes and for predicting the metabolic fate of the compound in the body.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its biological targets over time. mdpi.com These simulations model the motion of every atom in the system, including the ligand, the protein target, and the surrounding solvent, by solving Newton's equations of motion. This allows researchers to observe the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. mdpi.com

MD simulations have been instrumental in studying the interaction of ibogaine (B1199331) and its analogs with various receptors, such as the serotonin (B10506) transporter (SERT) and nicotinic acetylcholine (B1216132) receptors. researchgate.netresearchgate.net These simulations can reveal the specific amino acid residues that form crucial interactions with the ligand, such as hydrogen bonds, salt bridges, or hydrophobic contacts. For example, simulations can show how the ethyl group or the indole (B1671886) nitrogen of the ibogamine core fits into a binding pocket and which residues it interacts with. acs.org

By analyzing the trajectory of an MD simulation, researchers can calculate important thermodynamic properties, such as the binding free energy, which provides a theoretical estimate of the ligand's affinity for the target. nih.gov Furthermore, these simulations can shed light on the allosteric modulation of receptors, where binding at one site influences the receptor's activity at a distant site. The dynamic nature of these simulations captures the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event than static models can offer. mdpi.com

Recent studies have utilized MD simulations to investigate the stability of the ibogamine-SLC6A2 complex, revealing lower fluctuations at key binding site residues compared to other ligands, suggesting a more rigid and stable interaction. jetir.org